

stability of O-Me Eribulin in DMSO at -20°C.

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Compound of Interest

Compound Name: O-Me Eribulin

Cat. No.: B15607085

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Technical Support Center: O-Me Eribulin

Welcome to the technical support center for **O-Me Eribulin**. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of **O-Me Eribulin** in DMSO, along with troubleshooting guides and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of **O-Me Eribulin** when stored in DMSO at -20°C?

While specific public data on the long-term stability of **O-Me Eribulin** in DMSO at -20°C is not readily available, general principles for storing complex molecules like Eribulin and its derivatives in DMSO apply. For its parent compound, Eribulin Mesylate, studies have shown it to be a stable molecule.^{[1][2][3]} However, the stability of any specific compound in DMSO must be experimentally verified. It is recommended to prepare fresh solutions for experiments. If storage is necessary, use anhydrous DMSO, store in small aliquots in tightly sealed vials, and minimize freeze-thaw cycles.^{[4][5]}

Q2: How can I determine the stability of my specific lot of **O-Me Eribulin** in DMSO?

To determine the stability of your **O-Me Eribulin** sample, a stability study is recommended. This typically involves storing aliquots of your compound in DMSO at -20°C and analyzing them at various time points (e.g., 0, 1 week, 1 month, 3 months) using a quantitative analytical method like HPLC or LC-MS.^{[4][6]} The percentage of the remaining parent compound is then calculated relative to the initial time point.

Q3: What factors can affect the stability of **O-Me Eribulin** in DMSO?

Several factors can influence the stability of compounds in DMSO storage:

- **Water Content:** DMSO is hygroscopic and can absorb moisture, which may lead to hydrolysis of susceptible compounds.[6][7] Using anhydrous DMSO and proper storage techniques is crucial.
- **Freeze-Thaw Cycles:** Repeated freeze-thaw cycles can introduce moisture and may cause degradation or precipitation of the compound.[4][8] It is best to store the compound in single-use aliquots.
- **Light Exposure:** While Eribulin Mesylate has been shown to be stable under room light for extended periods, it is good practice to store solutions in amber vials to protect from light.[3]
- **Oxygen:** The presence of oxygen can lead to oxidation of sensitive functional groups. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q4: Are there any known incompatibilities of Eribulin or its analogs with DMSO?

Eribulin mesylate is formulated in DMSO for some non-clinical studies, indicating compatibility.[9] However, at high concentrations, some compounds may precipitate out of DMSO upon freezing.[5][8] It is important to ensure the compound is fully dissolved before use, especially after thawing.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent experimental results over time.	Compound degradation in DMSO stock solution.	Perform a stability study on your O-Me Eribulin stock. Prepare fresh solutions for critical experiments. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.
Precipitate observed in the DMSO stock solution after thawing.	The compound may have low solubility at lower temperatures or has precipitated out of solution.	Gently warm the vial to room temperature and vortex thoroughly to ensure complete re-dissolution of the compound before use. Consider storing at a lower concentration if precipitation persists.
Loss of compound potency in biological assays.	The active concentration of the compound may have decreased due to degradation.	Verify the concentration and purity of your stock solution using an analytical method like HPLC-UV. Compare with a freshly prepared standard.
Appearance of new peaks in HPLC/LC-MS analysis of the stock solution.	Chemical degradation of O-Me Eribulin.	Characterize the degradation products if possible to understand the degradation pathway. Optimize storage conditions (e.g., use anhydrous DMSO, store under inert gas, protect from light).

Experimental Protocols

Protocol: Assessing the Stability of O-Me Eribulin in DMSO at -20°C

This protocol outlines a method to evaluate the stability of **O-Me Eribulin** in DMSO over a defined period.

Materials:

- **O-Me Eribulin**
- Anhydrous DMSO ($\geq 99.9\%$ purity)
- Amber glass or polypropylene vials with screw caps
- Analytical balance
- Vortex mixer
- HPLC or LC-MS system with a suitable column and detectors

Procedure:

- Stock Solution Preparation:
 - Accurately weigh the required amount of **O-Me Eribulin**.
 - Dissolve in anhydrous DMSO to a final concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
- Aliquoting:
 - Dispense the stock solution into multiple small, single-use aliquots in amber vials.
 - Tightly seal the vials to prevent moisture ingress.
- Storage:
 - Store the aliquots at -20°C .
- Time Points:
 - Designate time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
- Sample Analysis (at each time point):

- At each designated time point, retrieve one aliquot.
- Allow the aliquot to thaw completely and reach room temperature. Vortex to ensure homogeneity.
- Prepare a sample for analysis by diluting the stock solution to a suitable concentration for your analytical method (e.g., 1 μ M in 50:50 acetonitrile:water).
- Analyze the sample using a validated HPLC or LC-MS method to determine the concentration and purity of **O-Me Eribulin**. The T=0 sample should be analyzed immediately after preparation.
- Data Analysis:
 - Calculate the percentage of **O-Me Eribulin** remaining at each time point relative to the T=0 sample.
 - % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
 - Plot the % Remaining versus time to generate a stability profile.

Data Presentation

The quantitative data from the stability study should be summarized in a clear and structured table.

Table 1: Stability of **O-Me Eribulin** in DMSO at -20°C

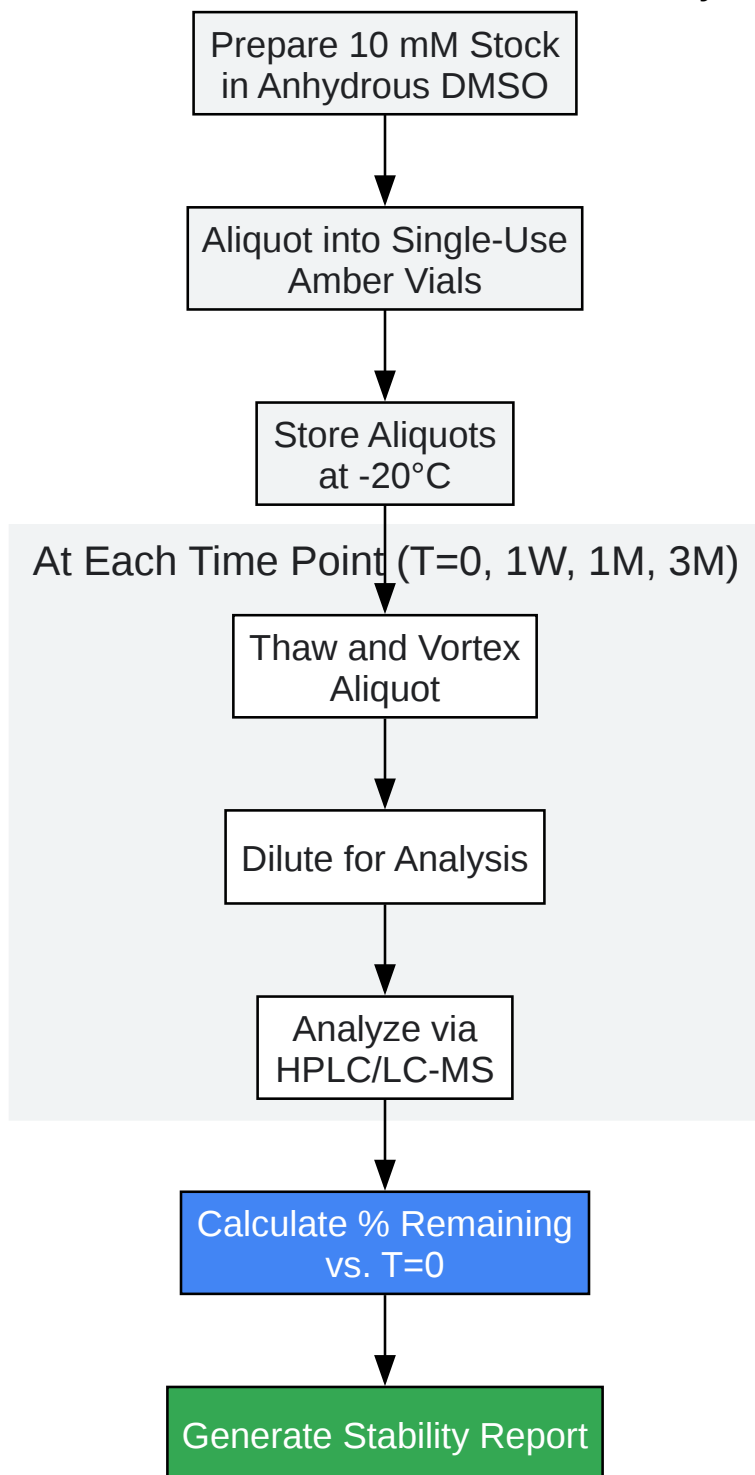
Time Point	Concentration (mM)	Purity (%)	% Remaining	Observations
T = 0	10.02	99.8	100.0	Clear, colorless solution
1 Week	9.98	99.7	99.6	No change observed
1 Month	9.95	99.5	99.3	No change observed
3 Months	9.89	99.1	98.7	No change observed
6 Months	9.75	98.5	97.3	Slight yellowing of solution

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for O-Me Eribulin.

Mandatory Visualizations

Experimental Workflow for Stability Assessment

Experimental Workflow for O-Me Eribulin Stability Assessment



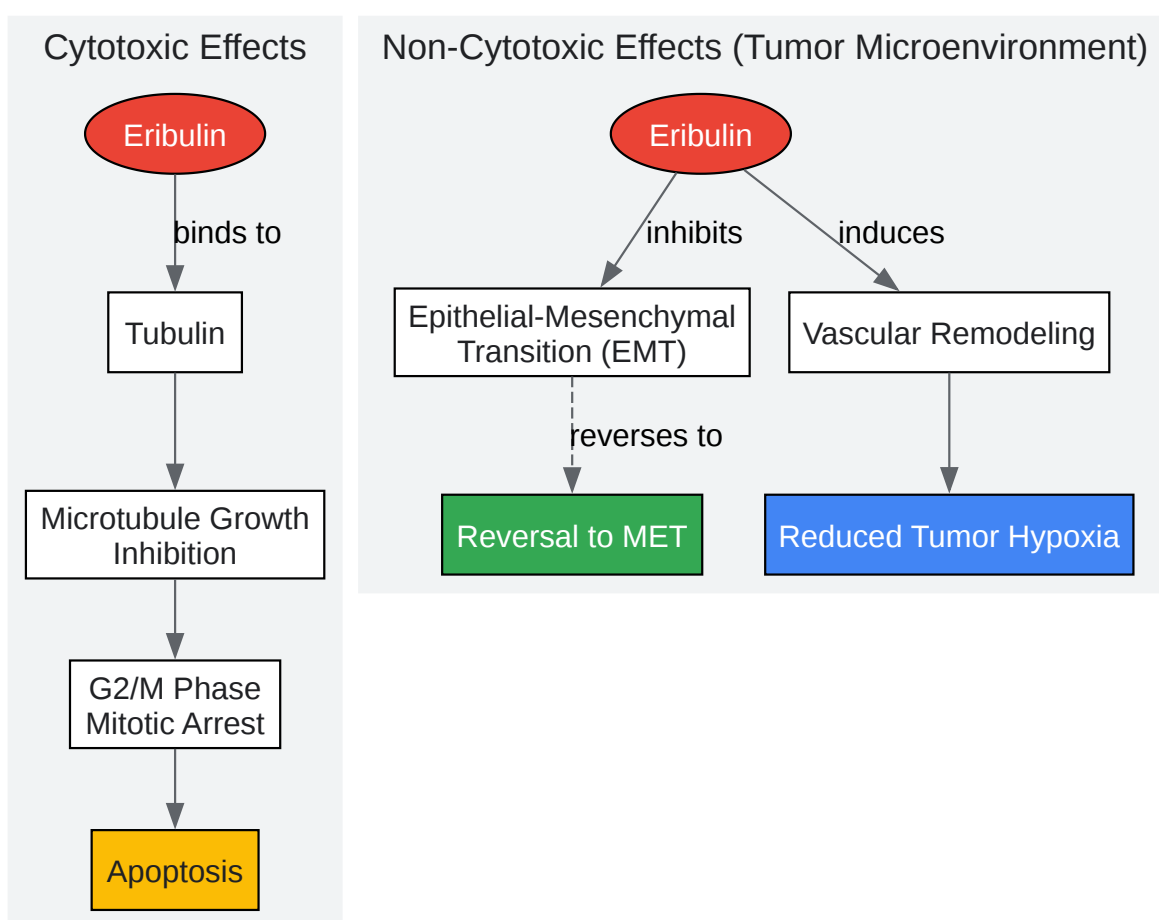
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Caption: Workflow for assessing the stability of **O-Me Eribulin** in DMSO.

Eribulin's Mechanism of Action: Signaling Pathways

Eribulin is a microtubule inhibitor with a unique mechanism of action.^{[10][11]} It inhibits the growth phase of microtubules, leading to cell cycle arrest and apoptosis.^[12] Eribulin also has non-mitotic effects, including the reversal of the epithelial-to-mesenchymal transition (EMT) and vascular remodeling.^{[11][13][14]}

Eribulin's Dual Mechanism of Action



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